N-Bromo-2,2-dimethylaziridine
CAS No.: 19816-91-2
Cat. No.: VC20743011
Molecular Formula: C4H8BrN
Molecular Weight: 150.02 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19816-91-2 |
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Molecular Formula | C4H8BrN |
Molecular Weight | 150.02 g/mol |
IUPAC Name | 1-bromo-2,2-dimethylaziridine |
Standard InChI | InChI=1S/C4H8BrN/c1-4(2)3-6(4)5/h3H2,1-2H3 |
Standard InChI Key | KQRMPHZCIBZMAG-UHFFFAOYSA-N |
SMILES | CC1(CN1Br)C |
Canonical SMILES | CC1(CN1Br)C |
Structural Characteristics and Properties
Molecular Structure
N-Bromo-2,2-dimethylaziridine is derived from the parent compound 2,2-dimethylaziridine, which possesses a three-membered ring structure with two methyl groups attached to the second carbon atom. The molecular structure of N-Bromo-2,2-dimethylaziridine features the addition of a bromine atom to the nitrogen position, creating a compound with greater complexity and reactivity. This modification significantly alters the electronic distribution within the molecule, affecting its physical properties and chemical behavior. The parent compound 2,2-dimethylaziridine has the molecular formula C₄H₉N, while N-Bromo-2,2-dimethylaziridine would have the formula C₄H₈BrN, reflecting the replacement of one hydrogen atom with bromine.
Stereochemistry and Nitrogen Pyramidalization
One of the most intriguing aspects of N-Bromo-2,2-dimethylaziridine is its stereochemical behavior, particularly regarding the nitrogen pyramid. Research on similar N-haloaziridines provides strong evidence that these compounds maintain stable nitrogen pyramids at room temperature . The isolation of "invertomers" in related compounds such as 1-chloro-2-methylaziridine implies that N-haloaziridines, including N-Bromo-2,2-dimethylaziridine, would likely exhibit restricted nitrogen inversion at ambient temperatures . Brois reported spectroscopic evidence showing stable nitrogen pyramidal structures in compounds similar to our target molecule, specifically noting this property in N-amino-2,2-dimethylaziridine . These findings suggest that N-Bromo-2,2-dimethylaziridine would similarly demonstrate stereochemical stability around the nitrogen center, potentially allowing for the existence of distinguishable invertomers.
Physical Properties
While specific physical data for N-Bromo-2,2-dimethylaziridine is limited in the available literature, properties can be reasonably extrapolated by comparison with related compounds. Based on the characteristics of other N-haloaziridines and bromine-containing organic compounds, N-Bromo-2,2-dimethylaziridine would likely exist as a volatile liquid with moderate to high density. For context, the related compound 2-Bromo-N,N-dimethylacetamide has a boiling point of 190.4°C at 760 mmHg and a density of 1.48 g/cm³ . N-Bromo-2,2-dimethylaziridine would likely have different physical parameters due to its cyclic structure, but the presence of the bromine atom would still contribute to increased density compared to the parent aziridine.
Chemical Reactivity
Ring-Opening Reactions
Like other aziridines, N-Bromo-2,2-dimethylaziridine would be expected to undergo ring-opening reactions due to the strain inherent in the three-membered ring structure. The parent compound, 2,2-dimethylaziridine, is known to participate in ring-opening reactions initiated by nucleophiles such as water, ethanol, and sodium iodide. The presence of the bromine atom on the nitrogen would likely enhance this reactivity by increasing the electrophilicity of the ring carbons. This increased susceptibility to nucleophilic attack makes N-Bromo-2,2-dimethylaziridine a potentially valuable synthetic intermediate, as controlled ring-opening could lead to a variety of functionalized products with defined stereochemistry.
N-Br Bond Reactivity
The N-Br bond in N-Bromo-2,2-dimethylaziridine represents a reactive site that could participate in various transformations. By analogy with other N-bromo compounds, this bond could engage in radical processes, serving as a source of bromine radicals under appropriate conditions. The potential for the N-Br bond to undergo homolytic cleavage might make N-Bromo-2,2-dimethylaziridine useful as a brominating agent itself, similar to how 2-bromo-2-cyano-N,N-dimethylacetamide functions as a brominating agent through a proposed radical mechanism . Additionally, the N-Br bond could participate in polar reactions, potentially transferring the bromine atom to nucleophiles or serving as an electrophilic bromination source.
Stereochemical Implications of Reactions
The stable nitrogen pyramid observed in similar N-substituted aziridines suggests that reactions involving N-Bromo-2,2-dimethylaziridine might proceed with stereochemical selectivity . If the nitrogen inversion is indeed slow at room temperature, as indicated for related compounds, then approach of reagents to the aziridine ring might be influenced by the position of the bromine atom relative to the ring. This could lead to diastereoselective outcomes in ring-opening reactions, potentially making N-Bromo-2,2-dimethylaziridine valuable in stereoselective synthesis.
Comparative Analysis with Related Compounds
Structural Comparison
Table 1: Structural Comparison of N-Bromo-2,2-dimethylaziridine with Related Compounds
Reactivity Comparison
Research Gaps and Future Directions
Identified Knowledge Gaps
Despite the potential importance of N-Bromo-2,2-dimethylaziridine, several knowledge gaps remain to be addressed. These include:
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Optimized synthetic routes specifically for N-Bromo-2,2-dimethylaziridine
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Detailed physical property data (melting point, boiling point, spectroscopic data)
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Comprehensive studies on reaction mechanisms and stereochemical outcomes
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Exploration of potential catalytic applications
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Investigation of biological activity and toxicological profile
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